2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered significant interest due to its potential biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Mechanism of Action
Target of Action
The primary target of the compound 2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle . They are often mutated in human cancers, making them interesting targets for cancer chemotherapy .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities . This inhibition disrupts the normal cell cycle regulation, leading to antiproliferative effects .
Biochemical Pathways
The compound this compound affects the cell cycle regulation pathway by inhibiting CDKs . The downstream effects include disruption of normal cell division and growth, leading to antiproliferative effects .
Pharmacokinetics
Related compounds have been shown to have high oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDKs, disruption of the cell cycle, and antiproliferative effects . These effects could potentially be harnessed for the treatment of cancers where CDKs are overactive or mutated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization reactions. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .
Scientific Research Applications
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its role as a CDK inhibitor makes it a candidate for developing new anticancer drugs.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain CDKs compared to other similar compounds .
Properties
IUPAC Name |
2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSGVASFZSYZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599091 | |
Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-59-4 | |
Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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